5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide
Overview
Description
5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of an amino group, a benzyl group, and a carboxamide group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. Nitration of the indole core is achieved using nitric acid, and the resulting nitro compound is reduced to the amino compound using a reducing agent such as tin(II) chloride.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where the amino group reacts with benzyl chloride in the presence of a base such as sodium hydroxide.
Carboxamide Formation: The carboxamide group is introduced by reacting the amino-benzyl-indole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 5-oxo-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide.
Reduction: Formation of reduced derivatives such as 5-amino-N-benzyl-2,3-dihydro-1H-indoline-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes, thereby affecting cellular functions.
DNA Intercalation: Intercalating into DNA, disrupting DNA replication and transcription processes, which can lead to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-dihydro-1H-indole-1-carboxamide: Lacks the benzyl group, which may result in different biological activities and chemical reactivity.
N-Benzyl-2,3-dihydro-1H-indole-1-carboxamide: Lacks the amino group, which may affect its ability to participate in certain chemical reactions and biological interactions.
5-Amino-N-benzylindole: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.
Uniqueness
5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide is unique due to the presence of all three functional groups (amino, benzyl, and carboxamide) on the indole core. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-amino-N-benzyl-2,3-dihydroindole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-14-6-7-15-13(10-14)8-9-19(15)16(20)18-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,17H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLMRHLXBCKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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